![molecular formula C14H16N4O5S B2484119 N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophen-3-carboxamid 1,1-Dioxid CAS No. 2034320-74-4](/img/structure/B2484119.png)
N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophen-3-carboxamid 1,1-Dioxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex heterocyclic compound. The unique molecular structure combines elements of pyrido[2,3-d]pyrimidine and tetrahydrothiophene, suggesting potentially valuable applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has significant potential in several fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and in catalysis.
Biology: : Its structural analogs could be studied for their interactions with biomolecules, providing insights into enzyme inhibition or activation.
Industry: : Its derivatives could serve in the development of advanced materials or in the manufacturing of fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multi-step organic synthesis. The initial steps might include constructing the pyrido[2,3-d]pyrimidine core, followed by the incorporation of the tetrahydrothiophene moiety.
Common reagents could include formamide for the pyrimidine ring formation and thiol derivatives for introducing the sulfur-containing tetrahydrothiophene group. Reaction conditions often necessitate controlled temperature and pH to optimize yield and selectivity.
Industrial Production Methods
In industrial settings, the synthesis would scale up the lab procedures while emphasizing cost-efficiency, purity, and safety. Advanced techniques such as flow chemistry could be applied to enhance the production efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The sulfur atoms in tetrahydrothiophene rings are susceptible to oxidation, potentially forming sulfoxides or sulfones.
Reduction: : The compound might undergo reduction reactions at the pyrimidine ring, reducing keto groups to hydroxyl groups.
Substitution: : The amide and pyrimidine moieties can participate in nucleophilic substitution reactions, offering a platform for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Depending on the reactions, products can range from oxidized derivatives with increased functionality to reduced forms with altered biological activity.
Wirkmechanismus
Mechanism: : The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The exact mechanism would depend on the context of its application.
Molecular Targets and Pathways: : Possible targets include nucleotide-binding enzymes or sulfur-metabolizing enzymes, influencing pathways like DNA synthesis or oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: : Known for their broad range of biological activities.
Tetrahydrothiophene-containing molecules: : Utilized in pharmaceuticals and materials science.
Uniqueness
The combination of pyrido[2,3-d]pyrimidine with tetrahydrothiophene creates a unique scaffold that may offer a diverse range of activities and applications not seen in other compounds.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c19-12(9-3-7-24(22,23)8-9)16-5-6-18-13(20)10-2-1-4-15-11(10)17-14(18)21/h1-2,4,9H,3,5-8H2,(H,16,19)(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSNJGFNZYGIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

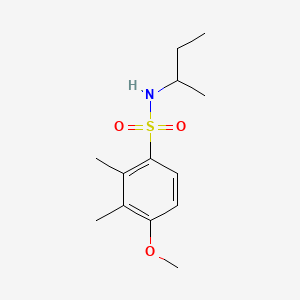


![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)
![N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2484044.png)
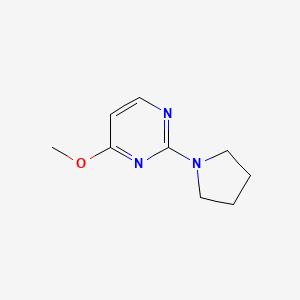
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2484047.png)
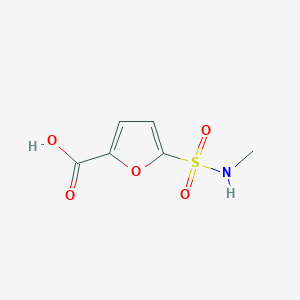
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
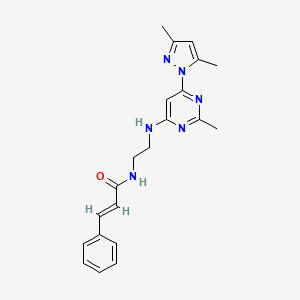
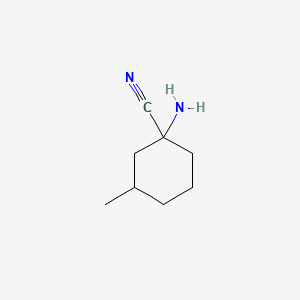

![3-[2-(thiophen-2-yl)ethyl]-7-({[2-(trifluoromethyl)phenyl]methyl}amino)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2484058.png)
